Nudifloside D

描述

Nudifloside D is a secoiridoid glucoside derived from the plant Callicarpa nudiflora, which is traditionally used in Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-proliferative, and angiogenesis-inhibiting effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Nudifloside D typically involves the extraction of the compound from Callicarpa nudiflora. The process includes:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Isolation: The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Purification: Further purification is achieved through recrystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound .

化学反应分析

Types of Reactions: Nudifloside D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Anti-Cancer Properties

Nudifloside D has been investigated for its anti-cancer effects, particularly in inhibiting endothelial-to-mesenchymal transition (EndoMT) and angiogenesis.

- Mechanism of Action : Research indicates that this compound significantly inhibits TGF-β1-induced EndoMT and VEGF-induced angiogenesis in endothelial cells. This inhibition is linked to the reduction of Ezrin phosphorylation, a protein involved in cell motility and structural integrity of endothelial cells .

- In Vitro Studies : In laboratory settings, this compound has shown the ability to reverse the expression of biomarkers associated with EndoMT, such as VE-cadherin and α-SMA. The compound restored the morphological characteristics of endothelial cells and inhibited tube formation, which is critical for angiogenesis .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Research Findings : Studies have demonstrated that this compound can reduce inflammation by modulating various signaling pathways involved in inflammatory responses. This includes inhibition of pro-inflammatory cytokines and mediators, thereby potentially alleviating conditions such as hepatitis and other inflammatory disorders .

Haemostasis and Hepatoprotection

The compound has also been explored for its role in haemostasis and liver protection.

- Haemostasis : Preliminary findings suggest that this compound may enhance platelet function and contribute to blood clotting processes, which could be beneficial in managing bleeding disorders.

- Hepatoprotective Effects : Its protective effects on liver cells have been noted, indicating potential applications in treating liver diseases or conditions associated with liver damage .

Case Studies and Research Insights

Several studies provide insights into the efficacy of this compound:

Future Research Directions

Ongoing research is essential to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Further exploration of molecular pathways affected by this compound to identify additional therapeutic targets.

- Formulation Development : Investigating optimal formulations for enhancing bioavailability and therapeutic efficacy.

作用机制

Nudifloside D exerts its effects through several mechanisms:

Inhibition of Ezrin Phosphorylation: This leads to the suppression of endothelial-to-mesenchymal transition and angiogenesis.

Interaction with Molecular Targets: this compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular functions.

相似化合物的比较

- Nudifloside A

- Nudifloside B

- Nudifloside C

Comparison: Nudifloside D is unique due to its specific inhibitory effects on Ezrin phosphorylation, which is not as pronounced in other similar compounds. Additionally, its ability to modulate multiple cellular pathways makes it a versatile compound for therapeutic applications .

生物活性

Nudifloside D, a compound derived from Jasminum nudiflorum, has garnered attention for its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and cytotoxic effects. This article synthesizes current research findings on this compound, providing an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a secoiridoid glycoside, a type of natural product known for various pharmacological properties. The compound's structure includes a glucose moiety linked to a phenolic or aglycone component, which is characteristic of many bioactive compounds derived from plants.

1. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Research Findings : Studies have shown that this compound exhibits significant antioxidant activity, which may be attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. This activity is essential in protecting cells from oxidative stress-related damage .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been a focus of research.

- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect suggests potential applications in treating inflammatory diseases .

3. Cytotoxicity Against Cancer Cells

Cytotoxic effects of this compound have been explored in various cancer cell lines.

- Case Studies : In vitro studies indicate that this compound exhibits cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways .

Data Table: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By donating electrons to free radicals, this compound stabilizes these reactive species, preventing cellular damage.

- Anti-inflammatory Mechanism : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to reduced expression of inflammatory mediators.

- Cytotoxic Mechanism : Induction of apoptosis is mediated through mitochondrial pathways and activation of caspases, promoting programmed cell death in malignant cells .

Research Findings and Future Directions

Despite promising results, research on this compound is still in its early stages. Most studies have focused on in vitro models; therefore, further investigation into in vivo efficacy and safety is necessary. Future research should aim to:

- Explore the pharmacokinetics and bioavailability of this compound.

- Conduct clinical trials to assess its therapeutic potential in humans.

- Investigate synergistic effects with other compounds for enhanced efficacy.

属性

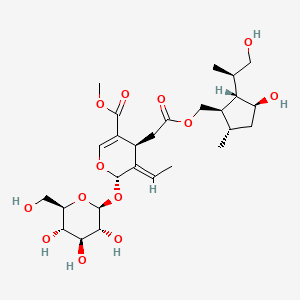

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(1R,2S,3S,5S)-3-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-5-methylcyclopentyl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O13/c1-5-14-15(7-20(31)37-10-16-12(2)6-18(30)21(16)13(3)8-28)17(25(35)36-4)11-38-26(14)40-27-24(34)23(33)22(32)19(9-29)39-27/h5,11-13,15-16,18-19,21-24,26-30,32-34H,6-10H2,1-4H3/b14-5+/t12-,13-,15-,16+,18-,19+,21-,22+,23-,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVRPFGHXCDNLO-CFIFTEHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(CC(C3C(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H](C[C@@H]([C@H]3[C@@H](C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。